![molecular formula C25H25N5O4 B2599261 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896296-26-7](/img/no-structure.png)
3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular and Structural Studies
- Structure-Activity Relationships : Research by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. This study provided insights into how specific modifications at the molecular level can influence receptor affinity and selectivity, particularly towards serotonin receptors. It also highlighted potential therapeutic applications of these compounds in treating anxiety and depression (Zagórska et al., 2015).
Adenosine Receptor Antagonists
- Selective A(3) Adenosine Receptor Antagonism : Baraldi et al. (2005) synthesized 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones and identified several potent and selective A(3) adenosine receptor antagonists. These findings are significant for the development of new drugs targeting the adenosine receptor system, which plays a critical role in various physiological processes (Baraldi et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and methoxyphenyl substituents.", "Starting Materials": [ "2-amino-6-methylpurine", "ethyl bromoacetate", "4-methoxyphenylboronic acid", "potassium carbonate", "copper(I) iodide", "2-bromoethyl ethyl ether", "phenylboronic acid", "palladium(II) acetate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-methylpurine", "2-amino-6-methylpurine is synthesized from guanine via a series of reactions involving nitration, reduction, and cyclization.", "Step 2: Synthesis of 3-(2-bromoethyl)-6-methylpurine", "2-amino-6-methylpurine is reacted with ethyl bromoacetate in the presence of potassium carbonate and copper(I) iodide to form 3-(2-bromoethyl)-6-methylpurine.", "Step 3: Synthesis of 3-(2-ethoxyethyl)-6-methylpurine", "3-(2-bromoethyl)-6-methylpurine is reacted with 2-bromoethyl ethyl ether in the presence of potassium carbonate and copper(I) iodide to form 3-(2-ethoxyethyl)-6-methylpurine.", "Step 4: Synthesis of 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-6-methylimidazo[2,1-f]purine", "3-(2-ethoxyethyl)-6-methylpurine is reacted with 4-methoxyphenylboronic acid in the presence of palladium(II) acetate and triethylamine to form 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-6-methylimidazo[2,1-f]purine.", "Step 5: Synthesis of 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione", "3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-6-methylimidazo[2,1-f]purine is reacted with phenylboronic acid in the presence of palladium(II) acetate and triethylamine to form 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione.", "Step 6: Purification", "The crude product is purified by recrystallization from a suitable solvent mixture." ] } | |
Numéro CAS |
896296-26-7 |
Formule moléculaire |
C25H25N5O4 |
Poids moléculaire |
459.506 |
Nom IUPAC |
2-(2-ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-4-34-15-14-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-20(17-8-6-5-7-9-17)30(24)18-10-12-19(33-3)13-11-18/h5-13,16H,4,14-15H2,1-3H3 |
Clé InChI |
SQWDWQBXLFRDHP-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


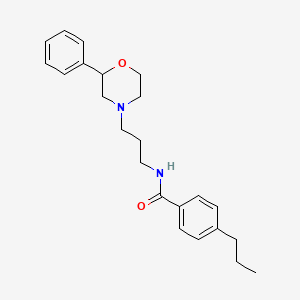
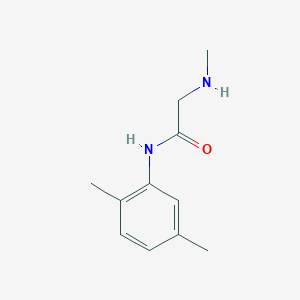
![N-(2-bromo-4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599181.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2599182.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2599183.png)
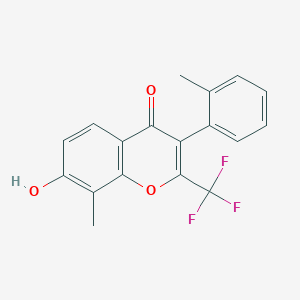
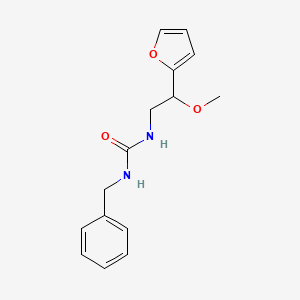
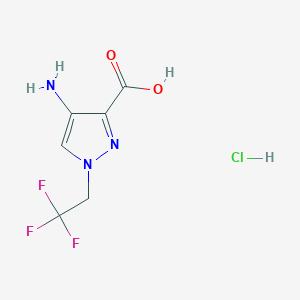
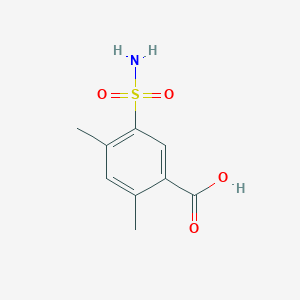
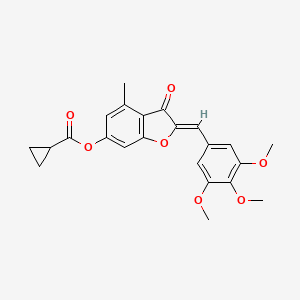
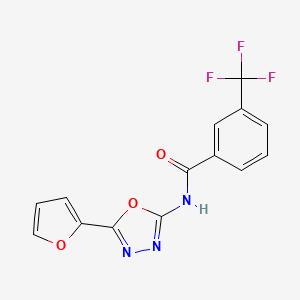
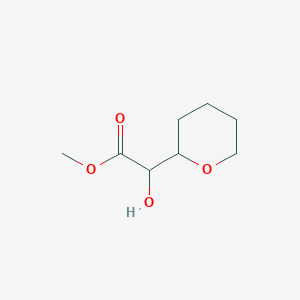

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2599199.png)
